普罗帕酮二聚体杂质-d10

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

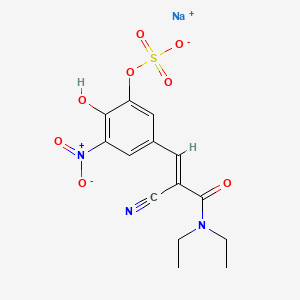

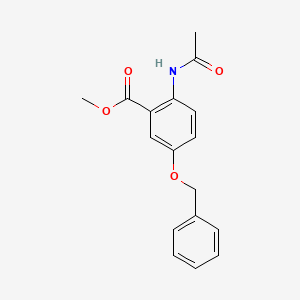

Propafenone Dimer Impurity-d10 is a biochemical used for proteomics research . It has a molecular formula of C39H35D10NO6 and a molecular weight of 633.64 .

Physical And Chemical Properties Analysis

Propafenone Dimer Impurity-d10 has a molecular formula of C39H35D10NO6 and a molecular weight of 633.64 . Additional physical and chemical properties are not provided in the search results.科学研究应用

示波测定

普罗帕酮盐酸盐,与普罗帕酮二聚体杂质-d10相关的化合物,可以在氢氧化钠溶液中对dV/dt-V示波图的阴极分支诱导一个灵敏的切口。提出了一种差示示波伏安法对其在片剂中进行测定,证明了其在分析化学中用于药物分析和质量控制的应用 (郑建斌,2004)。

金属乙酸盐配合物中的发光性质

在发光性的 d10−d10 双核乙酸铜配合物的研究中,发现这些化合物在低温下具有发光性,但在室温下没有发光性。这项研究虽然不是直接针对this compound的,但表明了在研究类似二聚体结构的发光性质方面的潜在应用 (P. Harvey 等,1997)。

遗传对药代动力学的影响

对普罗帕酮对映异构体的研究揭示了 CYP2D6*10B 基因型对其药代动力学的影响,说明了遗传学在像普罗帕酮这样的药物代谢中的作用。这项研究与理解与this compound相关的化合物的代谢和功效有关 (陈冰和蔡伟,2003)。

对非磁性杂质的影响

对 s=1/2 kagome 体系 ZnCu3(OH)6Cl2 中非磁性杂质影响的研究提供了杂质在改变材料物理性质中作用的见解,这可以扩展到理解this compound 等杂质在其他系统中的影响 (I. Rousochatzakis 等,2009)。

室性心律失常的药效学

研究了 CYP2D6*10 基因型对中国室性心律失常患者普罗帕酮药效学的影响,提供了有关该药物有效性和治疗心律失常的潜在应用的关键信息。这项研究可以指导相关化合物的治疗使用 (蔡伟等,2002)。

作用机制

Target of Action

Propafenone Dimer Impurity-d10 is a derivative of Propafenone, which is a Class 1C antiarrhythmic agent . The primary targets of Propafenone are the sodium channels in cardiac muscle cells . By inhibiting these channels, Propafenone restricts the entry of sodium into the cells, which is crucial for the initiation and propagation of action potentials .

Mode of Action

Propafenone Dimer Impurity-d10, like Propafenone, likely interacts with sodium channels in cardiac cells. It inhibits these channels, reducing the influx of sodium ions . This action results in a decrease in the excitability of the cardiac cells, thereby controlling the rate and rhythm of the heart .

Biochemical Pathways

Given its similarity to propafenone, it may influence the action potential of cardiac cells by modulating sodium ion channels . This modulation can affect the electrical conduction system of the heart, particularly the atrioventricular node and ventricles, leading to a correction of abnormal heart rhythms .

Pharmacokinetics

Propafenone, the parent compound, is well absorbed and predominantly bound to α1-acid glycoprotein in the plasma . It displays stereoselective disposition characteristics, with the R-enantiomer being cleared more quickly . The metabolism of Propafenone is polymorphic and genetically determined .

Result of Action

The result of the action of Propafenone Dimer Impurity-d10 is likely similar to that of Propafenone. It can help manage conditions such as paroxysmal atrial fibrillation/flutter and ventricular arrhythmias by reducing the excitability of cardiac cells . This action can lead to a more regular and controlled heart rhythm .

属性

IUPAC Name |

1-[2-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-[[1,1,2,3,3-pentadeuterio-2-hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propyl]-propylamino]propoxy]phenyl]-3-phenylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H45NO6/c1-2-25-40(26-32(41)28-45-38-19-11-9-17-34(38)36(43)23-21-30-13-5-3-6-14-30)27-33(42)29-46-39-20-12-10-18-35(39)37(44)24-22-31-15-7-4-8-16-31/h3-20,32-33,41-42H,2,21-29H2,1H3/i26D2,27D2,28D2,29D2,32D,33D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQHIGTXXXXQHQ-QKCORRFFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O)CC(COC3=CC=CC=C3C(=O)CCC4=CC=CC=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O)N(CCC)C([2H])([2H])C([2H])(C([2H])([2H])OC3=CC=CC=C3C(=O)CCC4=CC=CC=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H45NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858339 |

Source

|

| Record name | 1,1'-[(Propylazanediyl)bis{[2-hydroxy(~2~H_5_)propane-3,1-diyl]oxy-2,1-phenylene}]bis(3-phenylpropan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

633.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1346602-27-4 |

Source

|

| Record name | 1,1'-[(Propylazanediyl)bis{[2-hydroxy(~2~H_5_)propane-3,1-diyl]oxy-2,1-phenylene}]bis(3-phenylpropan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,1-Biphenyl]-4-ol,2-ethoxy-5-methyl-](/img/structure/B584882.png)